2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the chromeno-pyrimidine core: This can be achieved through the reaction of 3-formylchromones with amines and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions.
Thioether formation: The chromeno-pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is reacted with o-toluidine and acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involved in various diseases.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol
- (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone
Uniqueness
2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific thioether and acetamide functional groups, which may confer distinct biological activities and chemical reactivity compared to other chromeno-pyrimidine derivatives.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-17-9-6-7-14-22(17)28-23(31)16-33-27-21-15-20-13-8-10-18(2)24(20)32-26(21)29-25(30-27)19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REABOSGBCTUCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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